molecular formula C16H19FN2O3S2 B2701330 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 946249-41-8

4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2701330
CAS No.: 946249-41-8
M. Wt: 370.46
InChI Key: OJDMHYXQVOSPKL-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative of interest in medicinal chemistry and pharmacological research. Benzenesulfonamide-based compounds are extensively investigated for their ability to act as enzyme inhibitors. Specifically, sulfonamides are known to inhibit carbonic anhydrases , which are metalloenzymes involved in critical physiological processes such as pH regulation and biosynthetic reactions . Research into structurally similar sulfonamide compounds has shown promise in developing agents with effects on the central nervous system. For instance, related sulfonamides have demonstrated significant antinociceptive and antiallodynic effects in murine models of acute and diabetic neuropathic pain . The mechanism of action for such effects may involve serotonergic and opioidergic pathways, as analgesia from a related compound was reversed by antagonists ondansetron and naloxone . The molecular structure of this compound incorporates a morpholine ring and a thiophene heterocycle, features commonly utilized in drug discovery to fine-tune properties like solubility, metabolic stability, and binding affinity to biological targets. Researchers may find this compound valuable for probing new therapeutic avenues in areas such as neurology and enzymology. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S2/c17-14-1-3-15(4-2-14)24(20,21)18-11-16(13-5-10-23-12-13)19-6-8-22-9-7-19/h1-5,10,12,16,18H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDMHYXQVOSPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be functionalized using various methods, such as halogenation or lithiation, followed by the introduction of the morpholine group. The final step involves the sulfonamide formation using benzenesulfonyl chloride and the appropriate amine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: The nitro group in the thiophene ring can be reduced to an amine.

  • Substitution: The morpholine group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Typical reducing agents include iron and hydrogen gas.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Fluorinated derivatives.

  • Reduction: Amine derivatives of the thiophene ring.

  • Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a probe in biological studies to understand the role of sulfonamide groups in biological systems.

Industry: The compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide exerts its effects depends on its molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The fluorine atom may enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Functional Analogues

(S)-4-Fluoro-N-(1-{2-[(2,2,2-Trifluoroethoxy)phenoxy]ethyl}pyrrolidin-3-yl)benzenesulfonamide (Compound 14, )
  • Key Features: Pyrrolidin-3-yl core, trifluoroethoxy phenoxy substituent.
  • Pharmacology : Acts as an α1A/α1D-adrenergic receptor antagonist with 61% isolated yield and 95% purity .
  • Comparison: The pyrrolidine ring and trifluoroethoxy group may enhance receptor affinity compared to the morpholino-thiophene combination in the target compound.
4-Fluoro-N-{1-[2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethyl]piperidin-4-yl}benzenesulfonamide (Compound 6, )
  • Key Features : Piperidin-4-yl core, dihydrobenzofuran substituent.
  • Pharmacology : Dual α2A/5-HT7 receptor antagonist with 89% isolated yield .
  • Comparison : The piperidine ring and dihydrobenzofuran group likely improve blood-brain barrier penetration compared to the morpholine-thiophene system. This highlights how heterocyclic substitutions dictate receptor selectivity.
N-(2,3-Dimethylphenyl)-4-Fluoro-N-[(4-Fluorophenyl)sulfonyl]benzenesulfonamide ()
  • Key Features : Dual sulfonamide groups, dimethylphenyl substituent.
  • Crystallography : Orthorhombic crystal system (Pbca) with a molecular weight of 437.47 g/mol .
  • Comparison: The dual sulfonamide structure increases hydrogen-bonding capacity (per Etter’s graph-set analysis in ) but may reduce solubility compared to mono-sulfonamides like the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents Pharmacological Target Yield/Purity
Target Compound ~438.5* Morpholino, thiophen-3-yl Inferred α1A/α1D antagonism N/A
Compound 14 () 462.46 Pyrrolidin-3-yl, trifluoroethoxy α1A/α1D antagonism 61%, 95% purity
Compound 6 () ~494.5* Piperidin-4-yl, dihydrobenzofuran α2A/5-HT7 antagonism 89%
Double Sulfonamide () 437.47 Dual sulfonamide, dimethylphenyl N/A Crystallized (296 K)

*Estimated based on structural formula.

  • Lipophilicity : The thiophen-3-yl group increases logP compared to phenyl or benzofuran substituents, which may improve tissue penetration but reduce aqueous solubility.

Biological Activity

4-Fluoro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a sulfonamide compound that has attracted considerable attention due to its potential therapeutic applications. This compound features a unique combination of functional groups, including a fluoro group, a morpholino ring, and a thiophene moiety, which contribute to its biological activity and versatility in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H18FN3O2S\text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{O}_2\text{S}

Key Features:

  • Fluoro Group: Enhances stability and bioavailability.
  • Morpholino Group: Contributes to solubility and interaction with biological targets.
  • Thiophene Moiety: Imparts unique electronic properties that may influence biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. This compound may modulate the activity of these targets, influencing biochemical pathways relevant to disease processes.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against certain enzymes. For instance, studies have shown that compounds with similar structures can inhibit cholinesterases, which are critical in neurotransmission.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundAcetylcholinesteraseTBD
4-Fluorobenzoic Acid DerivativeButyrylcholinesteraseSimilar to Tacrine

Case Studies

  • Cholinesterase Inhibition:
    A study focused on synthesizing derivatives of 4-fluorobenzoic acid demonstrated that compounds similar to this compound showed promising inhibition against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
  • Anticancer Activity:
    Preliminary investigations into the anticancer properties of sulfonamide derivatives have shown that compounds with similar structures may induce apoptosis in cancer cell lines, indicating a potential role in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameFunctional GroupsBiological Activity
4-Fluoro-N-(2-morpholinoethyl)benzenesulfonamideMorpholine, SulfonamideModerate cholinesterase inhibition
N-(4-fluorobenzenesulfonyl)-N'-(5-thiophenyl)-ureaUrea, ThiopheneAnticancer potential
3-Chloro-N-(2-morpholinoethyl)benzenesulfonamideChlorine, MorpholineAntimicrobial activity

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